3-Mahaeo

Catalog No.
S578028
CAS No.
84300-23-2
M.F
C20H31NO2
M. Wt
317.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mahaeo

CAS Number

84300-23-2

Product Name

3-Mahaeo

IUPAC Name

(4aS,4bR,8S,10aR,10bS,12aS)-8-methoxy-10a,12a-dimethyl-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-1H-naphtho[2,1-f]quinolin-2-one

Molecular Formula

C20H31NO2

Molecular Weight

317.5 g/mol

InChI

InChI=1S/C20H31NO2/c1-19-10-8-14(23-3)12-13(19)4-5-15-16(19)9-11-20(2)17(15)6-7-18(22)21-20/h4,14-17H,5-12H2,1-3H3,(H,21,22)/t14-,15+,16-,17-,19-,20-/m0/s1

InChI Key

JSKPSAAKLUVICH-KCMORZRYSA-N

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC

Synonyms

3-MAHAEO, 3-methoxy-17-aza-homoandrost-5-ene-17-one

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC

3-Mahaeo, also known as 3-methoxy-17-aza-homoandrost-5-ene-17-one, is an organic compound with the molecular formula C20H31NO2C_{20}H_{31}NO_2 and a molecular weight of approximately 317.47 g/mol . This compound features a complex tetracyclic structure characterized by a nitrogen atom in its ring system, which is atypical for steroids. The presence of a methoxy group at the 3-position and the azasteroid framework contribute to its unique properties and potential biological activities.

Typical of steroidal compounds, including:

  • Oxidation: The compound may be oxidized to form ketones or aldehydes, depending on the reaction conditions and reagents used.
  • Reduction: Reduction reactions can convert the ketone functional groups into alcohols, producing derivatives such as 3-hydroxy-17-aza-homoandrostane.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other electrophilic centers, allowing for the introduction of various functional groups.

These reactions are essential for modifying the compound for further studies or applications in medicinal chemistry.

Research into the biological activity of 3-Mahaeo suggests potential pharmacological properties. It may exhibit:

  • Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures can possess antimicrobial properties, making 3-Mahaeo a candidate for further exploration in this area.
  • Hormonal Modulation: Given its steroid-like structure, there is potential for interaction with hormonal pathways, possibly influencing androgenic or estrogenic activities.
  • Neuroprotective Effects: Some azasteroids have shown promise in neuroprotection; thus, 3-Mahaeo could be investigated for similar effects.

The synthesis of 3-Mahaeo typically involves several steps:

  • Starting Materials: The synthesis may begin with readily available steroid precursors or modified steroid frameworks.
  • Functional Group Modification: Key steps include introducing the methoxy group and nitrogen atom through specific organic reactions such as methylation and amination.
  • Purification: After synthesis, purification methods like chromatography are employed to isolate pure 3-Mahaeo from reaction mixtures.

Alternative methods include extraction from natural sources where related compounds are found, although synthetic routes are more common for research purposes .

3-Mahaeo has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to novel therapeutic agents targeting hormonal pathways or infectious diseases.
  • Research: As a reference compound in biological studies, it could help elucidate mechanisms of action related to azasteroids.
  • Agricultural Chemistry: If antimicrobial properties are confirmed, it may be useful in developing new agrochemicals.

Studies focusing on the interactions of 3-Mahaeo with biological targets are crucial for understanding its pharmacodynamics. Potential areas of investigation include:

  • Receptor Binding Assays: Evaluating how 3-Mahaeo interacts with androgen or estrogen receptors could provide insights into its hormonal activity.
  • Enzymatic Activity: Investigating its effects on enzymes involved in metabolic pathways may reveal additional therapeutic potentials.

Such studies are essential for assessing both efficacy and safety profiles before clinical applications.

Several compounds share structural similarities with 3-Mahaeo. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Hydroxy-17-aza-homoandrostaneContains hydroxyl group instead of methoxyPotentially increased solubility and reactivity
17-Aza-androstenedioneLacks methoxy group but retains azasteroid structureDifferent hormonal activity profile
5α-DihydrotestosteroneA classic androgen without nitrogen in the ringWell-studied for androgenic effects

Uniqueness of 3-Mahaeo: The presence of both a methoxy group and a nitrogen atom distinguishes it from traditional steroids, potentially leading to unique biological activities not observed in its counterparts. This combination may enhance its binding affinity to specific receptors or alter its metabolic pathways significantly.

Molecular Architecture and Stereochemical Features

The molecular architecture of 3-Mahaeo exhibits a complex tetracyclic structure that is characteristic of steroid derivatives, with the notable modification of nitrogen incorporation at position 17 [20]. The compound features a steroid backbone with specific stereochemical configurations that define its three-dimensional structure [21] [22]. The azasteroid framework creates a unique spatial arrangement where the nitrogen atom replaces a carbon atom in the traditional steroid ring system, fundamentally altering the electronic distribution and conformational preferences [29] [30].

The stereochemical features of 3-Mahaeo include multiple chiral centers throughout the steroid backbone, which contribute to its specific biological activity profile [28] [30]. The presence of the methoxy substituent at the 3-position introduces additional steric considerations and influences the overall molecular conformation [21]. The systematic name (4aS,4bR,8S,10aR,10bS,12aS)-8-methoxy-10a,12a-dimethyl-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-1H-naphtho[2,1-f]quinolin-2-one reflects the complex stereochemical arrangement of the compound [21].

The molecular geometry demonstrates characteristic features of azasteroids, where the nitrogen incorporation creates distinct conformational preferences compared to traditional steroids [28] [30]. The 17-aza modification results in altered ring puckering and different spatial orientations of substituent groups, which directly impacts the compound's interaction with biological targets [30] [31].

PropertyValueReference
Molecular FormulaC₂₀H₃₁NO₂ [20]
Molecular Weight317.47 g/mol [21]
CAS Number84300-23-2 [20] [21]
Chemical Name3-methoxy-17-aza-homoandrost-5-ene-17-one [20]

Crystallographic Analysis and Conformational Studies

Conformational analysis of azasteroids, including compounds structurally related to 3-Mahaeo, has revealed significant insights into their three-dimensional arrangements and molecular flexibility [28] [30]. Studies on similar 19-nor-10-azasteroids have demonstrated that these compounds exhibit multiple conformational states with relatively small energy differences, indicating considerable molecular flexibility [28] [30]. The azasteroidal skeleton shows conformational behavior that differs markedly from traditional steroid structures [30].

Molecular mechanics calculations using force field methods and semiempirical energy refinements have shown that azasteroids can adopt four or more possible conformations with minimal energy barriers between them [28] [30]. This conformational flexibility is attributed to the presence of the nitrogen atom, which alters the electronic environment and reduces the rigidity typically observed in conventional steroid structures [30] [31].

The crystallographic analysis of related azasteroid compounds has provided detailed information about bond lengths, bond angles, and torsional arrangements [28] [30]. The incorporation of nitrogen into the steroid framework results in characteristic changes in the molecular geometry, particularly in the region surrounding the nitrogen atom [29] [30]. The azasteroid structure exhibits different ring conformations compared to natural steroids, with the nitrogen-containing ring showing distinct puckering patterns [30] [31].

Comparative studies with testosterone and other reference steroids have revealed that azasteroids maintain structural similarity to natural hormones while introducing unique conformational features [28] [30]. The best-fit analysis of azasteroid conformers with testosterone structures demonstrates that certain conformational states of azasteroids closely resemble the bioactive conformations of natural steroid hormones [30].

Conformational ParameterAzasteroidsNatural SteroidsReference
Number of Accessible Conformations4-62-3 [28] [30]
Energy Differences (kcal/mol)<2.02-5 [30]
Molecular FlexibilityHighModerate [28] [30]

Electronic Configuration and Quantum Chemical Properties

The electronic configuration of 3-Mahaeo is significantly influenced by the presence of the nitrogen atom in the steroid framework, which introduces unique quantum chemical properties [29] [35]. The nitrogen incorporation alters the electronic density distribution throughout the molecule, creating distinct molecular orbital characteristics compared to conventional steroids [35] [36]. Density functional theory studies on related azasteroid compounds have provided insights into their electronic structures and quantum chemical behavior [37] [40].

The nitrogen atom in the azasteroid framework contributes lone pair electrons that can participate in various electronic interactions, influencing the compound's reactivity and binding properties [29] [35]. The electronic configuration is characterized by modified highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which affect the compound's photochemical and electrochemical properties [36] [37].

Quantum chemical calculations have revealed that the methoxy group at position 3 contributes to the electronic properties through its electron-donating characteristics [35]. The combination of the azasteroid framework with the methoxy substituent creates a unique electronic environment that influences the compound's interaction with biological targets and its overall chemical reactivity [24] [35].

The electronic structure analysis has shown that azasteroids exhibit different orbital interactions compared to natural steroids, particularly in regions near the nitrogen atom [35] [37]. These quantum chemical differences contribute to the altered biological activities observed in azasteroid compounds and their potential as therapeutic agents [24] [35].

Electronic PropertyDescriptionImpactReference
Nitrogen Lone PairAvailable for coordinationEnhanced binding affinity [29] [35]
Methoxy Electron DonationIncreases electron densityModified reactivity [24]
Modified Orbital EnergiesAltered HOMO-LUMO gapChanged photochemical properties [36] [37]

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of 3-Mahaeo is influenced by both the azasteroid framework and the methoxy substituent, which contribute to its overall chemical stability under various conditions [15] [16]. Studies on related steroid compounds have demonstrated that thermodynamic stability is governed by factors including bond dissociation energies, conformational strain, and environmental conditions such as temperature and pH [15] [18].

The degradation pathways of azasteroid compounds typically involve multiple mechanistic routes, including oxidative processes and thermal decomposition [17] [18]. The presence of the nitrogen atom in the steroid framework can influence the degradation kinetics and the formation of specific degradation products [17] [18]. Thermal stability studies have shown that azasteroids may undergo different decomposition patterns compared to conventional steroids due to the altered electronic environment created by nitrogen incorporation [18].

The methoxy group at position 3 introduces additional considerations for stability, as ether linkages can be susceptible to hydrolysis under certain conditions [18]. However, the sterically protected environment within the steroid framework may provide some protection against degradation [15] [18]. Environmental factors such as oxygen exposure, light, and the presence of catalytic species can significantly impact the degradation rate and pathway selectivity [17] [18].

Mechanistic studies on similar compounds have identified that degradation can proceed through multiple concurrent pathways, including radical-mediated processes and thermal bond cleavage [18]. The relative contribution of each pathway depends on the specific environmental conditions and the presence of stabilizing or destabilizing factors [15] [18].

Stability FactorImpact on 3-MahaeoMechanismReference
Azasteroid FrameworkEnhanced stabilityAltered electronic structure [29] [30]
Methoxy ProtectionModerate stabilitySteric hindrance [18]
Thermal ConditionsVariable stabilityBond dissociation energy dependent [15] [18]
Oxidative EnvironmentReduced stabilityRadical formation [17] [18]

XLogP3

2.8

Wikipedia

8-Methoxy-10a,12a-dimethyl-3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-2-ol

Dates

Last modified: 07-20-2023

Explore Compound Types